molecular formula C13H22N4O7 B14251983 Glycyl-L-alanyl-L-alanyl-L-glutamic acid CAS No. 370106-48-2

Glycyl-L-alanyl-L-alanyl-L-glutamic acid

Cat. No.: B14251983
CAS No.: 370106-48-2
M. Wt: 346.34 g/mol
InChI Key: YBBZWJKDPRLZKO-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-alanyl-L-alanyl-L-glutamic acid is a synthetic peptide composed of four amino acids: glycine, L-alanine, L-alanine, and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The Fmoc group protecting the amino acid’s amine group is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through recombinant DNA technology. This involves the expression of the peptide in genetically engineered microorganisms such as Escherichia coli. The peptide is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present, using reagents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

Glycyl-L-alanyl-L-alanyl-L-glutamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-glutamic acid: A dipeptide with similar structural features but fewer amino acids.

    L-alanyl-L-glutamine: Another dipeptide with high water solubility and bioavailability.

Uniqueness

Its longer peptide chain compared to similar dipeptides allows for more complex interactions and functionalities .

Properties

CAS No.

370106-48-2

Molecular Formula

C13H22N4O7

Molecular Weight

346.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C13H22N4O7/c1-6(15-9(18)5-14)11(21)16-7(2)12(22)17-8(13(23)24)3-4-10(19)20/h6-8H,3-5,14H2,1-2H3,(H,15,18)(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1

InChI Key

YBBZWJKDPRLZKO-FXQIFTODSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.